

Prolycopene: A Key Precursor in Carotenoid Biosynthesis

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Compound of Interest

Compound Name: *Prolycopene*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse class of isoprenoid pigments synthesized by plants, algae, and some microorganisms. They play crucial roles in photosynthesis, photoprotection, and as precursors to plant hormones. In human health, carotenoids are valued for their antioxidant properties and some, like β -carotene, serve as a precursor to vitamin A. The biosynthesis of carotenoids is a complex enzymatic pathway involving a series of desaturation, isomerization, and cyclization reactions. A pivotal, yet often overlooked, intermediate in this pathway within plants and cyanobacteria is **prolycopene** (7,9,7',9'-tetra-cis-lycopene). This poly-cis isomer of lycopene is the direct substrate for the enzyme carotenoid isomerase (CRTISO), which catalyzes its conversion to the all-trans-lycopene, the familiar red pigment in tomatoes and a key precursor to cyclic carotenoids like α - and β -carotene.^[1]

Understanding the role and metabolism of **prolycopene** is critical for several fields. For plant biologists and geneticists, it offers insights into the regulation of carotenoid biosynthesis and the evolution of this pathway. For nutritionists and food scientists, the distinct bioavailability of cis-isomers of lycopene, including those derived from **prolycopene**, is of significant interest.^[2] ^[3] In drug development, the potent antioxidant activities of various lycopene isomers are being explored for their potential in preventing chronic diseases.^[4]^[5] This technical guide provides a comprehensive overview of **prolycopene** as a carotenoid precursor, detailing its biosynthesis, enzymatic conversion, and methods for its extraction and analysis.

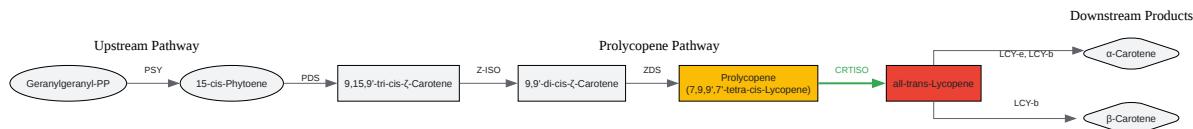
The Biosynthetic Pathway of Prolycopene and its Conversion

The formation of carotenoids in plants follows a "poly-cis" pathway, which contrasts with the "all-trans" pathway found in bacteria.^{[6][7]} This pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form 15-cis-phytoene. A series of desaturation and isomerization steps, catalyzed by a suite of enzymes, ultimately leads to the formation of all-trans-lycopene. **Prolycopene** is a key intermediate in this sequence.

The key enzymatic steps leading to and from **prolycopene** are:

- Phytoene Desaturase (PDS): This enzyme introduces two double bonds into 15-cis-phytoene, forming 9,15,9'-tri-cis- ζ -carotene.
- ζ -Carotene Isomerase (Z-ISO): Z-ISO catalyzes the isomerization of the central 15-cis double bond of 9,15,9'-tri-cis- ζ -carotene to a trans configuration, yielding 9,9'-di-cis- ζ -carotene.^{[8][9]}
- ζ -Carotene Desaturase (ZDS): ZDS then introduces two more double bonds at the C-7 and C-7' positions of 9,9'-di-cis- ζ -carotene, leading to the formation of 7,9,9',7'-tetra-cis-lycopene, also known as **prolycopene**.^[9]
- Carotenoid Isomerase (CRTISO): This crucial enzyme, also referred to as **prolycopene** isomerase, catalyzes the sequential cis-to-trans isomerization of the double bonds in **prolycopene** to produce all-trans-lycopene.^{[1][10]} This step is vital as all-trans-lycopene is the primary substrate for the subsequent cyclization reactions that form α - and β -carotene.

The accumulation of **prolycopene** is a hallmark of the tangerine mutant in tomatoes, which have a loss-of-function mutation in the CrtISO gene.^{[10][11]} This results in orange-colored fruit due to the high levels of **prolycopene** and a significant reduction in all-trans-lycopene and downstream carotenoids.^{[11][12]}



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Figure 1: The plant carotenoid biosynthesis pathway highlighting the central role of **prolycopene**.

Quantitative Data on Prolycopene and Other Carotenoids

The relative abundance of **prolycopene** and other carotenoids can vary significantly depending on the plant species, genetic background (e.g., wild-type vs. mutant), and fruit ripening stage. The following tables summarize quantitative data from various studies.

Table 1: Carotenoid Composition in Ripe Fruit of Wild-Type and tangerine Mutant Tomatoes ($\mu\text{g g}^{-1}$ FW)

| Carotenoid | Wild-Type (Red) | tangerine Mutant (Orange) | Reference |
|--------------------|-----------------|---------------------------|-----------|
| Phytoene | 5.8 ± 0.7 | 10.2 ± 1.5 | [13] |
| Phytofluene | 1.8 ± 0.2 | 3.5 ± 0.5 | [13] |
| ζ-Carotene | 1.2 ± 0.1 | 9.8 ± 1.2 | [13] |
| Prolycopene | Not Detected | 45.6 ± 5.1 | [5][13] |
| all-trans-Lycopene | 55.2 ± 6.3 | 0.0 | [12][13] |
| β-Carotene | 3.1 ± 0.4 | 0.2 ± 0.0 | [13] |
| Lutein | 1.1 ± 0.1 | 0.3 ± 0.0 | [5] |

Table 2: Lycopene Isomer Composition in Red and Tangerine Tomato Juice (as a percentage of total lycopene)

| Lycopene Isomer | Red Tomato Juice | Tangerine Tomato Juice | Reference |
|---------------------|-----------------------|------------------------|-----------|
| all-trans-Lycopene | ~90% | ~6% | [14] |
| tetra-cis-Lycopene | Not a major component | 58% | [14] |
| Other cis-Lycopenes | ~10% | 36% | [14] |

Table 3: Carotenoid Content during Tomato Fruit Ripening (cv. Ailsa Craig) (μg g⁻¹ FW)

| Carotenoid | Breaker Stage | Pink Stage | Red Stage | Reference |
|--------------------|---------------|------------|-----------|-----------|
| all-trans-Lycopene | 0.21 | ~15 | 30.6 | [15] |
| all-trans-Lutein | ~1.0 | ~1.2 | ~0.8 | [15] |
| β-Carotene | ~0.5 | ~1.0 | ~2.5 | [4] |

Experimental Protocols

Carotenoid Extraction from Tomato Fruit

This protocol is a generalized procedure based on common methods for extracting carotenoids for HPLC analysis.[\[1\]](#)[\[6\]](#)[\[11\]](#)

Materials:

- Tomato fruit tissue
- Liquid nitrogen
- Mortar and pestle
- Hexane, acetone, ethanol (HPLC grade)
- Butylated hydroxytoluene (BHT)
- Anhydrous sodium sulfate
- Centrifuge tubes (amber colored or wrapped in foil)
- Rotary evaporator
- Vortex mixer
- Centrifuge

Procedure:

- Freeze a known weight of tomato tissue (e.g., 1-5 g) in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powder to a centrifuge tube.
- Add an extraction solvent mixture, for example, hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT. Use a sufficient volume to fully immerse the sample (e.g., 10 mL).

- Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
- Centrifuge at high speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet the solid debris.
- Carefully transfer the supernatant (the colored extract) to a clean tube.
- Repeat the extraction (steps 4-7) on the pellet until the pellet is colorless.
- Pool the supernatants.
- Add an equal volume of distilled water to the pooled extract to partition the phases. The carotenoids will remain in the upper hexane layer.
- Collect the upper hexane layer and dry it over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (e.g., <35°C).
- Reconstitute the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether (MTBE) or a mixture of MTBE and methanol).
- Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC Analysis of Prolycopeno and other Carotenoids

Separation of carotenoid isomers often requires a C30 stationary phase.[\[8\]](#)[\[11\]](#)

Instrumentation and Conditions:

- HPLC System: With a photodiode array (PDA) or UV/Vis detector.
- Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 3 or 5 µm particle size).
- Mobile Phase A: Methanol
- Mobile Phase B: Methyl-tert-butyl ether (MTBE)
- Gradient Elution: A typical gradient could be:

- 0-15 min: 95% A, 5% B to 70% A, 30% B
- 15-25 min: 70% A, 30% B to 20% A, 80% B
- 25-30 min: Hold at 20% A, 80% B
- 30-35 min: Return to initial conditions (95% A, 5% B)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25-30°C
- Detection Wavelengths: Scanning from 250-600 nm. **Prolycopene** has a characteristic absorption maximum around 440 nm, while all-trans-lycopene absorbs at approximately 472 nm.
- Injection Volume: 10-20 µL

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentration. Calibration curves should be generated for each carotenoid of interest.

In Vitro CRTISO Enzyme Assay

This protocol is based on the in vitro assay described for the characterization of tomato CRTISO.[16][17]

Materials:

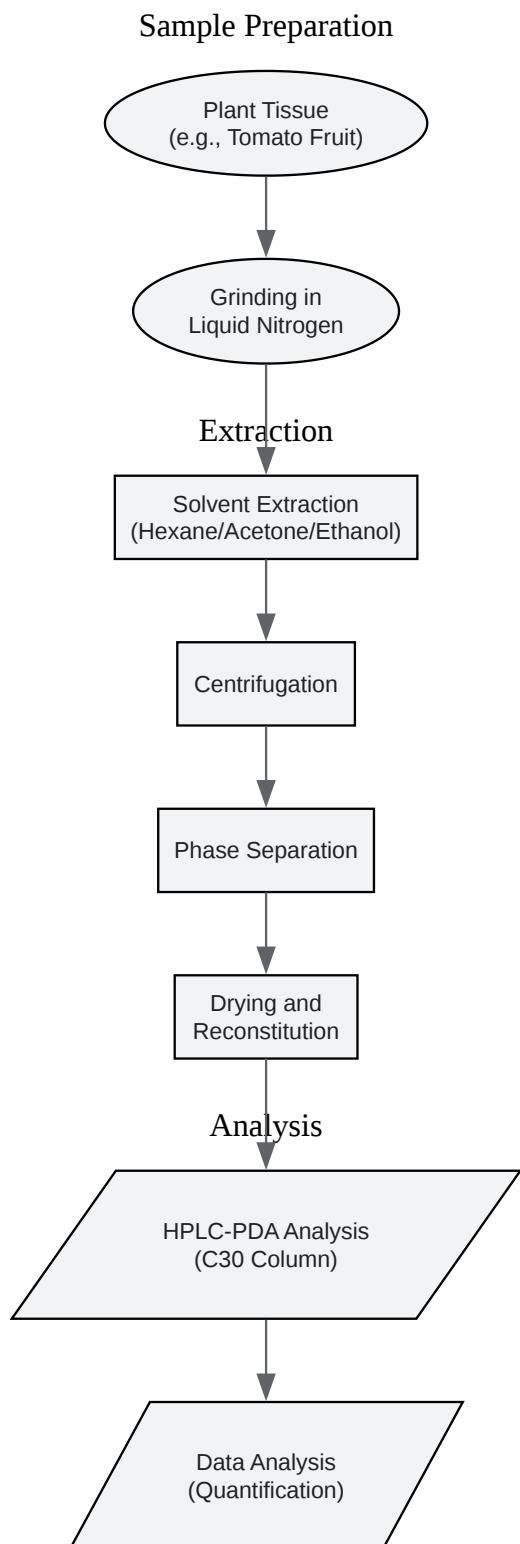
- Purified CRTISO enzyme
- **Prolycopene** substrate (typically extracted from tangerine tomatoes) incorporated into liposomes.
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- FAD (flavin adenine dinucleotide)

- Dithiothreitol (DTT) or other reducing agents
- *E. coli* lysate containing membranes (as a source of redox components)
- Reaction tubes (amber)
- Incubator/water bath
- Solvents for quenching the reaction and extracting carotenoids (e.g., chloroform:methanol 2:1 v/v)

Procedure:

- Prepare **prolycopenone**-containing liposomes.
- In an amber microfuge tube, set up the reaction mixture containing assay buffer, *E. coli* lysate, FAD, and a reducing agent.
- Add the purified CRTISO enzyme to the reaction mixture.
- Initiate the reaction by adding the **prolycopenone** liposomes.
- Incubate the reaction at a suitable temperature (e.g., 28-37°C) for a specific time (e.g., 30 minutes). A control reaction without the CRTISO enzyme should be run in parallel.
- Stop the reaction by adding a quenching/extraction solvent (e.g., chloroform:methanol).
- Extract the carotenoids as described in the extraction protocol above.
- Analyze the extracted carotenoids by HPLC to determine the conversion of **prolycopenone** to all-trans-lycopenone and other isomers.

Visualizations of Workflows and Pathways



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Figure 2: A generalized experimental workflow for carotenoid analysis.

Conclusion

Prolycopene is a fundamentally important, yet transient, intermediate in the biosynthesis of carotenoids in plants. Its efficient isomerization to all-trans-lycopene by CRTISO is a critical control point that dictates the flux of carotenoids into downstream pathways leading to the formation of essential molecules like β -carotene and xanthophylls. The study of **prolycopene** and its enzymatic conversion not only illuminates the intricacies of plant metabolic pathways but also has practical implications for improving the nutritional value of crops and exploring the health benefits of different carotenoid isomers. The methodologies outlined in this guide provide a robust framework for researchers to extract, quantify, and study **prolycopene** and its role as a precursor to other vital carotenoids.

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